(S)-(+)-10-Methyl-1(9)-octal-2-one

Chiral chromatography method validation Enantiomeric excess determination Absolute configuration assignment

(S)-(+)-10-Methyl-1(9)-octal-2-one (CAS 4087-39-2) is an optically active bicyclic enone, specifically the (S)-enantiomer of 4a-methyl-4,4a,5,6,7,8-hexahydro-2(3H)-naphthalenone, with the molecular formula C₁₁H₁₆O and a molecular weight of 164.24 g/mol. It belongs to the class of octalones, which are α,β-unsaturated ketones featuring a fused cyclohexane-cyclohexenone ring system; the single chiral center at the C-4a ring junction (4aS configuration) confers defined optical rotation and dictates its stereochemical outcome in asymmetric transformations.

Molecular Formula C11H16O
Molecular Weight 164.24 g/mol
CAS No. 4087-39-2
Cat. No. B12057039
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-(+)-10-Methyl-1(9)-octal-2-one
CAS4087-39-2
Molecular FormulaC11H16O
Molecular Weight164.24 g/mol
Structural Identifiers
SMILESCC12CCCCC1=CC(=O)CC2
InChIInChI=1S/C11H16O/c1-11-6-3-2-4-9(11)8-10(12)5-7-11/h8H,2-7H2,1H3/t11-/m0/s1
InChIKeyOHERZLWVBJCXOF-NSHDSACASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-(+)-10-Methyl-1(9)-octal-2-one (CAS 4087-39-2): Chiral Octalone for Asymmetric Synthesis & Fragrance Research


(S)-(+)-10-Methyl-1(9)-octal-2-one (CAS 4087-39-2) is an optically active bicyclic enone, specifically the (S)-enantiomer of 4a-methyl-4,4a,5,6,7,8-hexahydro-2(3H)-naphthalenone, with the molecular formula C₁₁H₁₆O and a molecular weight of 164.24 g/mol [1]. It belongs to the class of octalones, which are α,β-unsaturated ketones featuring a fused cyclohexane-cyclohexenone ring system; the single chiral center at the C-4a ring junction (4aS configuration) confers defined optical rotation and dictates its stereochemical outcome in asymmetric transformations [2]. This compound is commercially supplied as a research chemical by major vendors, including Sigma-Aldrich (Catalog No. 301434, 97% purity) and Thermo Scientific (98.5% purity), and serves primarily as a chiral building block in natural product total synthesis and as a fragrance ingredient in odorant compositions .

Why Generic Substitution Fails for (S)-(+)-10-Methyl-1(9)-octal-2-one in Chiral and Olfactory Applications


Substituting (S)-(+)-10-methyl-1(9)-octal-2-one with its (R)-enantiomer (CAS 63975-59-7), the racemic mixture, or achiral octalone analogs cannot be considered scientifically equivalent. The (S)-(+) enantiomer exhibits a specific rotation of [α]D = +210° (ethanol), while the (R)-(−) form rotates plane-polarized light by −210°, confirming that the two are non-superimposable mirror images that will produce opposite stereochemical outcomes in asymmetric synthesis . In fragrance applications, the chiral environment of olfactory receptors leads to distinct odor character and threshold differences between enantiomers, as documented for related octalone-type odorants [1]. Even physical property discrepancies exist: the (S)-enantiomer boils at 279.7 °C at 760 mmHg, whereas the (R)-enantiomer is reported to boil at 155 °C at 17 mmHg (lit.), reflecting differences in suppliers' reported conditions that can affect formulation processing . These stereochemistry-dependent properties mean that generic substitution without explicit comparative validation risks failed asymmetric syntheses, altered olfactory profiles, and batch-to-batch inconsistency.

Quantitative Differentiation Evidence for (S)-(+)-10-Methyl-1(9)-octal-2-one vs. Comparators


Enantiomeric Optical Rotation: (S)-(+) vs. (R)-(−) Enantiomer

The (S)-(+)-10-methyl-1(9)-octal-2-one exhibits a specific rotation of [α]D = +210° (ethanol, c 1.00), exactly opposite in sign and equal in magnitude to the (R)-enantiomer's [α]D = −210° . This near-perfect antipodal relationship confirms high enantiomeric purity of the commercial material and provides a quantitative QC benchmark absent for the racemate. In chiral HPLC method development, the (+)-enantiomer serves as the positive-polarity reference standard for assigning absolute configuration of unknown samples .

Chiral chromatography method validation Enantiomeric excess determination Absolute configuration assignment

Commercial Purity Benchmarking: (S)-(+) Enantiomer Across Major Suppliers

The (S)-(+)-10-methyl-1(9)-octal-2-one is routinely supplied at two purity tiers: ≥97% (Sigma-Aldrich, Catalog 301434) and 98.5% (Thermo Scientific / Acros Organics, Catalog AC240802500) [1]. The (R)-enantiomer is comparably available at 98.5% from Thermo Scientific (Catalog AC240810010) . The racemic mixture is not commercially cataloged as a standard product from these major vendors, meaning the (S)-enantiomer offers the most accessible high-purity option for stereochemically defined research. Density at 20 °C (1.018 g/mL) and refractive index (n20/D 1.525) are identical for both enantiomers, confirming that bulk physical properties are indistinguishable and that chirality is the sole differentiator .

Purity specification Procurement quality standard Analytical QC

Stereochemical Integrity in Conjugate Addition: (S)-(+)-Octalone vs. Achiral Octalone Analogs

Reaction of lithium dimethylcuprate with a series of substituted 10-methyl-1(9)-octal-2-ones in diethyl ether yields 1,4-addition products that retain the ring-junction stereochemistry of the parent α,β-unsaturated ketone [1]. For the (S)-(+)-configured octalone, this translates to predictable cis-decalone stereochemistry in the adduct, a selectivity not achievable with achiral octalone analogs that give uncontrolled diastereomeric mixtures. Marshall et al. demonstrated that conjugate methylation of 10-methyl-1(9)-octal-2-one with methylmagnesium iodide provides a direct entry to the valeranone carbon framework, where the pre-existing C-4a chirality directs the facial selectivity of the addition [2].

Asymmetric synthesis Conjugate addition Stereochemical outcome

Olfactory Performance: (S)-(+) Enantiomer in Fragrance Formulation vs. Generic Octalones

The Givaudan patent (US 3,864,285) established that 10-methyl-Δ1,9-octalone-2 possesses an 'agreste,' balsamic, hay-like odor with honey-like, tonka-, coumarin-like, sweet-iris-like, spicy, and slightly woody notes reminiscent of light tobacco, and can be employed at 2–20 wt.% in perfume bases [1]. This olfactory profile is distinct from that of γ-octalone (CAS 104-50-7), which imparts a creamy, coconut, sweet, coumarin, and herbaceous character [2]. While the patent does not differentiate the (S)-(+) from the (R)-(−) enantiomer by odor, the known phenomenon of enantiomeric odor differentiation in structurally related octalones [3] implies that the chiral identity of the (S)-(+) form may confer a unique olfactory signature not replicated by the racemate or the opposite enantiomer.

Fragrance chemistry Odor character Perfumery ingredient

Synthetic Provenance and Scalability: (S)-(+) Enantiomer from (+)-Dihydrocarvone vs. (R)-Enantiomer from (−)-Carvone

The (S)-(+)-enantiomer can be derived from (+)-dihydrocarvone, a commercially available chiral pool terpenoid, via asymmetric Michael addition of a chiral imine to methyl vinyl ketone, with reported yields of 89% for imine formation and >90% for the alkylation step [1]. The (R)-enantiomer is classically synthesized from (−)-carvone using (S)-(−)-α-methylbenzylamine as chiral auxiliary, with the Organic Syntheses procedure documenting a 52% overall yield over three steps from 2-methylcyclohexanone [2]. The complementary synthetic accessibility from opposite antipodes of carvone/dihydrocarvone provides procurement flexibility, but the (+)-dihydrocarvone route to the (S)-enantiomer is specifically linked to the synthesis of (−)-polygodial and (−)-warburganal, insect antifeedant natural products of significant agrochemical interest .

Chiral pool synthesis Terpenoid building block Scalable synthesis

Best-Fit Application Scenarios for (S)-(+)-10-Methyl-1(9)-octal-2-one Based on Verified Differentiation Data


Chiral Building Block for Enantioselective Total Synthesis of Drimane Sesquiterpenes

The (S)-(+)-10-methyl-1(9)-octal-2-one serves as a key chiral intermediate en route to insect antifeedant drimane sesquiterpenes, specifically (−)-polygodial and (−)-warburganal. The pre-installed (4aS) stereochemistry at the ring junction directs the stereochemical course of subsequent conjugate additions, enabling construction of the trans-decalin core of valeranone and related sesquiterpenes with predictable stereochemistry [1]. The specific rotation benchmark ([α]D = +210°, ethanol) provides a rapid QC check for enantiomeric purity before committing the intermediate to multi-step synthesis .

Calibration Standard for Chiral Chromatography and Optical Purity Determination

With a well-defined specific rotation of +210° and an opposite-sign (−210°) (R)-enantiomer commercially available, the (S)-(+)-octalone is an ideal enantiomeric pair for calibrating chiral HPLC columns, validating polarimetric methods, and determining enantiomeric excess of in-house synthesized octalone derivatives. The reported purity tiers (97% and 98.5%) ensure that both enantiomers are suitable as reference standards without the need for further purification [1].

Specialty Fragrance Ingredient for Balsamic-Hay-Tobacco Accords

The octalone scaffold imparts a complex balsamic, hay-like, honey-tonka-coumarin odor with light tobacco nuances, as disclosed in the foundational Givaudan fragrance patent. This odor profile is distinct from the creamy-coconut character of γ-octalone and can be used at 2–20 wt.% in perfume bases to confer woody, chypre, or fougère character . While enantiomer-specific olfactory differentiation has not been systematically quantified for this specific compound, the chiral identity of the (S)-(+) form ensures formulation consistency compared to undefined racemic mixtures [1].

Substrate for Structure-Reactivity Studies of Conjugate Addition to Bicyclic Enones

The α,β-unsaturated ketone system of (S)-(+)-10-methyl-1(9)-octal-2-one participates in 1,4-conjugate additions with organocuprates and Grignard reagents, yielding cis-decalone products with retention of ring-junction stereochemistry. This reactivity makes the (S)-enantiomer a useful model substrate for investigating stereoelectronic effects in conjugate additions to bicyclic enones, where the outcome can be compared directly with the (R)-enantiomer or achiral analogs to isolate the contribution of substrate chirality to reaction diastereoselectivity [2].

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